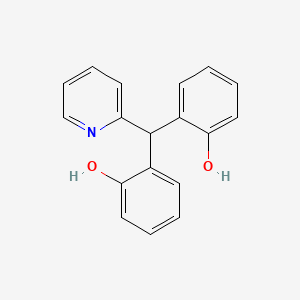

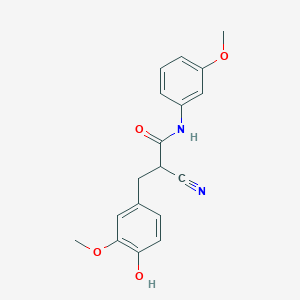

![molecular formula C23H16FNO3 B2861896 4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923131-74-2](/img/structure/B2861896.png)

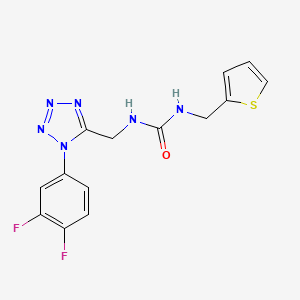

4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the IUPAC name, other names, and the class of compounds it belongs to. The structure would be described in terms of its functional groups and any interesting features.

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve a discussion of the compound’s structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR, and IR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the conditions and mechanisms of these reactions.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación

Serotonin 1A Receptors in Alzheimer's Disease

Research involving fluorinated benzamide derivatives , specifically designed as molecular imaging probes, has been pivotal in studying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. Using positron emission tomography (PET), these compounds have facilitated the quantification of receptor densities, revealing significant decreases in patients compared to controls. This decrease correlates with clinical symptom severity and altered glucose utilization, indicating the potential of such compounds in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Anticholinesterase Activity

Coumarin-3-carboxamides bearing tryptamine moieties, similar in structure to the compound , have shown significant anticholinesterase (AChE) activity. These compounds, designed and synthesized for their potential therapeutic applications, have been found effective against AChE, with specific derivatives displaying low micromolar IC50 values. The research underscores the therapeutic potential of chromene derivatives in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Anti-proliferative Properties in Cancer

Chromene derivatives have been investigated for their cytotoxic and anti-proliferative properties against cancer cell lines. For instance, benzochromene derivatives have demonstrated the ability to induce apoptosis in colorectal cancer cell lines via mechanisms involving the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes. These findings highlight the potential of chromene derivatives as chemotherapeutic agents (Hanifeh Ahagh et al., 2019).

Fluorescence Properties for Sensing and Imaging

Chromene derivatives exhibit unique fluorescence properties that are environment-sensitive, making them suitable for developing fluorogenic sensors. Such compounds have been utilized in designing sensors for detecting protic environments, showcasing their applicability in chemical sensing and imaging (Uchiyama et al., 2006). Another study elaborates on the spectroscopic characteristics, chemical, and biological activity of pyrone derivatives, indicating their potential in biological applications and material science (Al-Otaibi et al., 2021).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, such as toxicity, flammability, environmental impact, etc.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.

I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help find more information.

Propiedades

IUPAC Name |

4-fluoro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-3-2-4-16(11-14)22-13-20(26)19-12-18(9-10-21(19)28-22)25-23(27)15-5-7-17(24)8-6-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZICUKYBDASKGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)